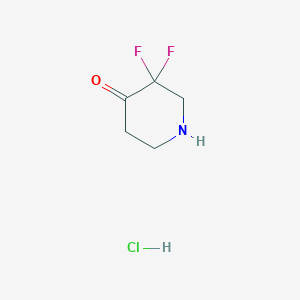

3,3-Difluoropiperidin-4-one hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,3-difluoropiperidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F2NO.ClH/c6-5(7)3-8-2-1-4(5)9;/h8H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQNYCEFQCLYCNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1=O)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523618-12-3 | |

| Record name | 4-Piperidinone, 3,3-difluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523618-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 3,3-Difluoropiperidin-4-one Hydrochloride

Introduction: The Strategic Value of Fluorinated Scaffolds

The piperidine ring is one of the most prevalent heterocyclic scaffolds in modern pharmaceuticals, forming the core of numerous approved drugs.[1] Its saturated, three-dimensional structure provides an excellent framework for orienting substituents to interact with biological targets.[1] In the pursuit of optimizing drug candidates, medicinal chemists frequently employ fluorine substitution to modulate key physicochemical and pharmacological properties. The introduction of a geminal difluoro group, as seen in 3,3-Difluoropiperidin-4-one, is a strategic decision rather than a simple substitution.[2]

The strong carbon-fluorine bond enhances metabolic stability by blocking sites of oxidative metabolism.[3] Furthermore, the high electronegativity of fluorine can lower the basicity (pKa) of the nearby piperidine nitrogen, which can be critical for tuning a compound's ionization state at physiological pH, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[2][3]

This guide provides an in-depth analysis of the core physicochemical properties of 3,3-Difluoropiperidin-4-one hydrochloride, a valuable building block for drug discovery. It is designed for researchers, medicinal chemists, and drug development professionals, offering both established data and validated experimental protocols for its characterization.

Chemical Identity and Structure

This compound is most commonly available and handled as its monohydrate form. This hydration should be considered when calculating molar equivalents for reactions.

Caption: Structure of this compound.

| Identifier | Data | Source |

| IUPAC Name | This compound hydrate | |

| CAS Number | 1523618-12-3 (Monohydrate) | |

| Molecular Formula | C₅H₇F₂NO · HCl · H₂O (Monohydrate) | |

| Molecular Weight | 189.59 g/mol (Monohydrate) | |

| InChI Key | JDXZKSGCCDJTDQ-UHFFFAOYSA-N |

Core Physicochemical Properties

The introduction of the gem-difluoro group at the C3 position has a profound impact on the molecule's electronic and physical properties compared to its non-fluorinated analog.

| Property | Value / Observation | Source / Rationale |

| Physical Form | Light Yellow Solid | |

| Purity | ≥96% (Typical Commercial Grade) | |

| Melting Point | Data not available. The related 3,3-Difluoropiperidine HCl melts at 243-247 °C. | [4] |

| pKa (Predicted) | ~6.4. The electron-withdrawing difluoro group is expected to significantly lower the basicity of the piperidine nitrogen compared to piperidine (~11.2). A related difluoro compound has a predicted pKa of 6.36. | [5] |

| Stability | Chemically stable under standard ambient conditions (room temperature). | |

| Storage | Recommended storage at 2-8°C in a dry, sealed container. |

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

Causality: As a hydrochloride salt, the compound is expected to have good aqueous solubility. The shake-flask method is a gold-standard, thermodynamically robust technique for determining solubility, ensuring equilibrium is reached between the solid and dissolved states.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial to create a slurry.

-

Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25 °C) for 24 hours to ensure thermodynamic equilibrium. A roller or shaker bath is ideal.

-

Phase Separation: After 24 hours, allow the vial to stand, letting the excess solid settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.

-

Sampling & Analysis: Carefully remove a known volume of the clear supernatant. Dilute the sample with the mobile phase and analyze the concentration using a validated HPLC-UV method against a standard curve of the compound.

-

Calculation: The solubility is reported in mg/mL or µg/mL based on the measured concentration in the saturated supernatant.

Experimental Protocol: Determination of Partition Coefficient (LogP)

Causality: LogP (the logarithm of the partition coefficient between n-octanol and water) is a critical measure of lipophilicity, which influences membrane permeability and other ADME properties. The gem-difluoro group is expected to increase lipophilicity relative to the parent piperidinone.

Methodology:

-

System Preparation: Prepare a mutually saturated system of n-octanol and water (or PBS, pH 7.4 for LogD) by mixing them vigorously and allowing the phases to separate.

-

Sample Preparation: Dissolve a known amount of the compound in the aqueous phase.

-

Partitioning: Add a known volume of the n-octanol phase to the aqueous solution. Seal the container and shake vigorously for 1-2 hours to allow for partitioning between the two phases.

-

Phase Separation: Centrifuge the sample to ensure a clean separation of the two immiscible layers.

-

Analysis: Measure the concentration of the compound in both the aqueous and n-octanol phases using HPLC-UV or LC-MS.

-

Calculation: LogP is calculated as: LogP = log ( [Concentration in Octanol] / [Concentration in Water] ).

Spectroscopic and Analytical Characterization

Rigorous spectroscopic analysis is essential to confirm the identity and purity of the compound. The following are expected spectral characteristics and standard protocols for their acquisition.

Caption: A standard analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Spectral Features:

-

¹H NMR: Signals corresponding to the three distinct methylene (-CH₂-) groups of the piperidine ring. Protons on carbons adjacent to the CF₂ group (C2 and C5) will exhibit coupling to fluorine (²JHF and ³JHF). The N-H proton signal may be broad and its chemical shift solvent-dependent.

-

¹³C NMR: A signal for the carbonyl carbon (C4) around 190-200 ppm. A characteristic triplet for the difluorinated carbon (C3) due to one-bond carbon-fluorine coupling (¹JCF). Signals for the other three methylene carbons, with those adjacent to the CF₂ group showing smaller C-F coupling.

-

¹⁹F NMR: A single resonance is expected as the two fluorine atoms are chemically equivalent.

Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for hydrochloride salts to ensure solubility and observe the N-H proton.

-

Instrument Setup: Acquire spectra on a 400 MHz or higher spectrometer.

-

Acquisition: Run standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} experiments at room temperature. For detailed coupling analysis, 2D experiments like COSY (¹H-¹H) and HSQC (¹H-¹³C) may be beneficial.

Mass Spectrometry (MS)

Expected Ionization and Fragmentation:

-

Ionization: Using Electrospray Ionization in positive mode (ESI+), the expected parent ion would be the protonated free base [M+H]⁺ at m/z corresponding to C₅H₈F₂NO⁺.

-

Fragmentation: Common fragmentation pathways may include the loss of small neutral molecules like H₂O or CO.

Protocol for ESI-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).

-

Infusion: Infuse the sample directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300 amu).

Infrared (IR) Spectroscopy

Expected Characteristic Absorption Bands:

-

~3400 cm⁻¹ (broad): O-H stretch from the water of hydration.

-

~2800-3000 cm⁻¹ (broad): N-H stretch from the secondary ammonium salt.

-

~1730-1750 cm⁻¹ (strong): C=O stretch of the ketone. The electronegative fluorine atoms on the adjacent carbon typically shift the carbonyl stretch to a higher wavenumber.

-

~1000-1200 cm⁻¹ (strong): C-F stretching vibrations.

Protocol for Attenuated Total Reflectance (ATR)-IR:

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and perform a background scan.

-

Sample Application: Place a small amount of the solid powder directly onto the crystal and apply pressure using the anvil to ensure good contact.

-

Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Stability, Handling, and Safety

Chemical Stability: The compound is reported to be chemically stable under standard room temperature conditions. However, as a ketone with adjacent electron-withdrawing groups, it may be susceptible to nucleophilic attack under basic conditions.

Storage and Handling:

-

Storage: Store in a tightly sealed container in a refrigerator (2-8°C) to minimize degradation from moisture and temperature fluctuations.

-

Handling: The compound is classified as a serious eye irritant. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Handle in a well-ventilated area or chemical fume hood.

Hazardous Decomposition: In the event of a fire, hazardous combustion gases can be produced, including carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas, and highly toxic hydrogen fluoride.

Synthetic Context and Application in Drug Discovery

This compound serves as a versatile intermediate. A common synthetic strategy for related fluorinated piperidones involves the fluorination of a protected piperidone precursor, followed by acidic deprotection.

Caption: A plausible synthetic route to the target compound.

The true value of this molecule lies in its application as a building block. The ketone at the C4 position is a versatile handle for further chemical modifications, such as reductive amination, Wittig reactions, or conversion to other functional groups. By incorporating this scaffold, medicinal chemists can leverage the benefits of gem-difluorination to:

-

Enhance Metabolic Stability: The C-F bonds block a potential site of metabolism.[3]

-

Modulate Potency and Selectivity: The altered electronics and conformation can lead to improved interactions with target proteins. For instance, fluorinated piperidines have been shown to enhance the potency and selectivity of agonists for the apelin receptor and antagonists for the dopamine D4 receptor.[4][6]

-

Improve CNS Penetration: While increasing lipophilicity, strategic fluorination can be part of a multi-parameter optimization strategy to achieve desired CNS exposure.[6]

-

Serve as a ¹⁹F NMR Probe: The fluorine atoms can be used as a reporter tag for NMR-based binding assays or in vivo imaging without the need for deuterated solvents.[4]

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block that offers a powerful tool for addressing common challenges in drug discovery. Its key physicochemical properties—notably its modulated basicity, enhanced metabolic stability, and versatile ketone functionality—make it an attractive scaffold for developing novel therapeutics. A thorough understanding and characterization of these properties, using the protocols outlined in this guide, are the first steps toward successfully leveraging this valuable molecule in research and development.

References

-

ResearchGate. gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. [Link]

- Google Patents. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride.

-

Pharmacy Journal. Fluorine in drug discovery: Role, design and case studies. [Link]

-

MySkinRecipes. 3,3-Difluoropiperidine-4,4-diol hydrochloride. [Link]

-

PubChem. 3-Fluoropiperidin-4-one hydrochloride. [Link]

-

PubMed Central. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

-

PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. researchgate.net [researchgate.net]

- 4. ossila.com [ossila.com]

- 5. 3',3'-difluoro-1,4'-bipiperidine dihydrochloride CAS#: 1934439-49-2 [m.chemicalbook.com]

- 6. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Unveiling of 3,3-Difluoropiperidin-4-one Hydrochloride: A Technical Guide

Introduction: The Rising Prominence of Fluorinated Heterocycles in Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable tool for optimizing drug candidates. The piperidine ring, a ubiquitous motif in pharmaceuticals, is a prime target for fluorination. This guide provides an in-depth technical analysis of the spectral characteristics of a key fluorinated building block: 3,3-Difluoropiperidin-4-one hydrochloride. Understanding the nuances of its NMR, IR, and MS data is paramount for researchers engaged in the synthesis and development of novel therapeutics leveraging this versatile scaffold.

This document serves as a practical resource for scientists, offering not only a repository of expected spectral data but also the underlying scientific principles governing the observed chemical behaviors. We will delve into the causal relationships between the molecular structure and its spectroscopic output, providing a framework for the confident identification and characterization of this and related compounds.

Molecular Structure and Key Spectroscopic Features

The structure of this compound presents a fascinating interplay of functional groups that dictate its spectral signature. The electron-withdrawing nature of the gem-difluoro group at the C3 position, adjacent to the carbonyl group at C4, and the protonated amine within the piperidine ring are the primary determinants of the observed spectral data.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum is anticipated to exhibit distinct multiplets for the methylene protons of the piperidine ring. The chemical shifts are significantly influenced by the proximity of the electronegative fluorine atoms, the carbonyl group, and the protonated nitrogen.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 3.8 - 4.0 | t | ~12-14 |

| H-5 | 3.2 - 3.4 | t | ~6-8 |

| H-6 | 2.4 - 2.6 | t | ~6-8 |

| NH₂⁺ | 9.0 - 10.0 | br s | - |

Interpretation and Causality:

-

H-2 Protons: The protons on the carbon adjacent to the nitrogen (C2) are expected to be the most deshielded of the methylene protons due to the inductive effect of the protonated amine. Their signal will likely appear as a triplet due to coupling with the protons on C6 through the nitrogen and potentially long-range coupling.

-

H-5 and H-6 Protons: The protons at C5 and C6 will also exhibit triplet splitting patterns due to coupling with their respective vicinal methylene neighbors. The protons at C5 are expected to be slightly more deshielded than those at C6 due to their closer proximity to the electron-withdrawing carbonyl and gem-difluoro groups.

-

NH₂⁺ Protons: The protons on the nitrogen will be significantly deshielded and appear as a broad singlet due to rapid exchange with the solvent and quadrupolar relaxation of the nitrogen atom. The exact chemical shift will be highly dependent on the solvent and concentration.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum provides a direct view of the carbon skeleton. The presence of the gem-difluoro group introduces characteristic splitting patterns due to carbon-fluorine coupling.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹J(C-F) (Hz) | Predicted ²J(C-F) (Hz) |

| C-2 | 45 - 50 | t | - | ~20-30 |

| C-3 | 115 - 125 | t | ~240-260 | - |

| C-4 (C=O) | 195 - 205 | t | - | ~25-35 |

| C-5 | 35 - 40 | s | - | - |

| C-6 | 40 - 45 | s | - | - |

Interpretation and Causality:

-

C-3 (CF₂): The carbon directly bonded to the two fluorine atoms will exhibit the most dramatic effect. Its chemical shift will be significantly downfield, and the signal will be split into a triplet due to the one-bond coupling with the two fluorine atoms (¹J(C-F)). This large coupling constant is a hallmark of gem-difluoro substitution.

-

C-2 and C-4: The carbons adjacent to the difluorinated center (C2 and C4) will also show triplet splitting, but this will be due to a two-bond coupling (²J(C-F)), which is significantly smaller than the one-bond coupling.

-

C-4 (C=O): The carbonyl carbon will appear at a characteristic downfield shift, typical for ketones.

-

C-5 and C-6: These carbons are further from the electron-withdrawing groups and will therefore appear at more upfield chemical shifts.

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key absorptions will arise from the N-H, C=O, and C-F bonds.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (amine salt) | 2400 - 2800 | Strong, broad |

| C=O Stretch (ketone) | 1730 - 1750 | Strong |

| C-F Stretch | 1000 - 1200 | Strong |

Interpretation and Causality:

-

N-H Stretch: The stretching vibration of the N-H bonds in the protonated amine will appear as a very broad and strong absorption band in the 2400-2800 cm⁻¹ region. This broadness is characteristic of amine salts.

-

C=O Stretch: The carbonyl group will give rise to a strong, sharp absorption band. The presence of the adjacent electronegative fluorine atoms will shift this absorption to a higher wavenumber (frequency) compared to a simple cyclic ketone.

-

C-F Stretch: The carbon-fluorine stretching vibrations will result in one or more strong absorption bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer a portion of the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 156.05 | Protonated molecular ion of the free base |

| [M+H - HF]⁺ | 136.04 | Loss of hydrogen fluoride |

| [M+H - CO]⁺ | 128.06 | Loss of carbon monoxide |

Interpretation and Causality:

-

Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion of the free base ([C₅H₈F₂NO]⁺) is expected to be observed at an m/z corresponding to its molecular weight plus the mass of a proton.

-

Fragmentation Pattern: The fragmentation will likely involve the loss of stable neutral molecules. The loss of hydrogen fluoride (HF) is a common fragmentation pathway for fluorinated compounds. The loss of carbon monoxide (CO) from the carbonyl group is also a characteristic fragmentation.

Caption: General workflow for Mass Spectrometry analysis.

Conclusion: A Spectroscopic Fingerprint for a Key Building Block

The comprehensive spectroscopic analysis of this compound provides a unique and definitive fingerprint for this important synthetic intermediate. By understanding the predicted ¹H and ¹³C NMR chemical shifts and coupling constants, the characteristic IR absorption frequencies, and the expected mass spectral fragmentation patterns, researchers can confidently identify and assess the purity of this compound in their synthetic endeavors. The principles outlined in this guide, which connect the observed spectral features to the underlying molecular structure, can be extrapolated to other fluorinated piperidine derivatives, thereby empowering drug discovery and development professionals in their quest for novel and effective therapeutics.

References

-

General Principles of NMR Spectroscopy

- Title: Spectrometric Identific

- Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

-

URL: [Link]

-

Fluorine in Medicinal Chemistry

- Title: Fluorine in medicinal chemistry: recent therapeutic applications of fluorin

- Source: J. Med. Chem. 2020, 63, 12, 6347–6388

-

URL: [Link]

-

Synthesis and Conformational Analysis of Fluorinated Piperidines

- Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference

- Source: Chemistry – A European Journal, 26(28), 6141-6146.

-

URL: [Link]

-

Mass Spectrometry of Small Molecules

- Title: Small molecule analysis using MS

- Source: Bioanalysis Zone

-

URL: [Link]

-

IR Spectroscopy of Organic Compounds

- Title: Introduction to Spectroscopy

- Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

-

URL: [Link]

A Technical Guide to the Impact of the gem-Difluoro Group on Piperidinone Reactivity for Drug Discovery Professionals

Introduction: Beyond Bioisosterism

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast array of approved pharmaceuticals.[1][2] Its conformational flexibility and basic nitrogen atom provide a versatile scaffold for engaging biological targets. In parallel, the strategic incorporation of fluorine has become a pillar of drug design, used to modulate properties like metabolic stability, lipophilicity, and binding affinity.[3] While often considered a simple bioisostere for a hydrogen atom or a hydroxyl group, the gem-difluoromethylene (CF₂) group is a far more profound modulator of molecular behavior.[4] When installed on a piperidinone core, it is not merely a passive substituent but an active director of reactivity, fundamentally altering the electronic and steric landscape of the entire molecule.

This guide moves beyond the surface-level discussion of fluorine's benefits to provide a deep, mechanistic understanding of how the CF₂ group impacts the reactivity of the piperidinone scaffold. We will explore the causality behind its stereoelectronic effects, its influence on the acidity and basicity of key functional groups, and the tangible consequences for common synthetic transformations. For the researcher and drug development professional, mastering these principles is key to rationally designing novel molecular entities and troubleshooting synthetic challenges.

Part 1: The Perturbing Presence: Stereoelectronic and Conformational Landscape

The introduction of a gem-difluoro group imposes powerful, often competing, electronic effects that ripple through the piperidinone ring. Understanding these foundational principles is critical to predicting reactivity.

The Dominant Inductive Effect

The extreme electronegativity of fluorine results in a powerful electron-withdrawing inductive effect (-I) along the C-F sigma bonds. The presence of two fluorine atoms on the same carbon dramatically amplifies this effect, polarizing the C-CF₂ bond and creating a significant local dipole moment. This withdrawal of electron density is the primary driver behind many of the reactivity changes discussed later, particularly the increased acidity of neighboring protons.

Hyperconjugation and Conformational Control

Beyond simple induction, the C-F bonds engage in subtler, yet critical, stereoelectronic interactions. The antibonding orbital (σ) of the C-F bond is low in energy, making it an effective acceptor for hyperconjugation. This interaction, where an adjacent C-H or C-C bonding orbital donates electron density into the C-F σ orbital, can significantly influence bond lengths, strengths, and, most importantly, ring conformation.

Systematic studies on fluorinated piperidines have revealed that the interplay between induction, hyperconjugation, and steric factors governs the conformational preferences of the ring.[5][6] In many cases, these forces lead to a preference for an axial orientation of the fluorine atoms, which can lock the piperidine ring into a more rigid, well-defined conformation.[7][8] This conformational rigidity can be a powerful tool in drug design for optimizing ligand-receptor binding by reducing the entropic penalty upon binding.

Caption: Core stereoelectronic effects of the gem-difluoro group.

Part 2: Modulating Acidity and Basicity

The powerful inductive effect of the CF₂ group directly impacts the pKa of ionizable centers within the piperidinone scaffold, a critical factor for predicting reaction outcomes.

α-Proton Acidity Enhancement

The most dramatic effect on reactivity is the significant increase in the acidity of protons on the carbon atom(s) adjacent to the CF₂ group. The electron withdrawal stabilizes the resulting carbanion (enolate) formed upon deprotonation. This often allows for the use of milder bases (e.g., carbonates, tertiary amines) for reactions where strong, non-nucleophilic bases (e.g., LDA, NaHMDS) would typically be required for the non-fluorinated parent compound. Studies on related functionalized cycloalkanes have quantified this effect, showing a consistent and predictable decrease in the pKa of adjacent C-H and N-H bonds.[9][10]

Nitrogen Basicity Attenuation

The inductive withdrawal of electron density is transmitted through the sigma framework of the ring, reducing the electron density at the piperidine nitrogen. This attenuates the nitrogen's basicity and nucleophilicity. Consequently, reactions involving the nitrogen atom, such as N-alkylation or N-acylation, may require more forcing conditions (e.g., stronger electrophiles, higher temperatures) compared to their non-fluorinated counterparts.

| Property | Non-Fluorinated Piperidine Analog | gem-Difluorinated Piperidine Analog | Primary Cause |

| α-Proton pKa | ~19-21 (for a ketone) | Significantly Lower | Inductive stabilization of conjugate base |

| Nitrogen pKa(H) | ~10-11 | Lower by 0.3-0.5+ units[10] | Inductive withdrawal through the ring |

Part 3: Consequences in Synthesis: A Triad of Reactivity

The fundamental changes to the stereoelectronic profile translate directly into altered reactivity at the three key functional loci of the piperidinone ring: the carbonyl carbon, the α-carbon, and the nitrogen atom.

Reactivity at the Carbonyl Group

The electron-withdrawing nature of the adjacent CF₂ group increases the electrophilicity of the carbonyl carbon. This can lead to:

-

Enhanced Susceptibility to Nucleophiles: The carbonyl is more readily attacked by nucleophiles.

-

Hydrate Formation: In the presence of water, α,α-difluoro ketones show a greater tendency to form stable gem-diol hydrates compared to their non-fluorinated analogs.[11][12] This can be a complicating factor in aqueous reaction media, potentially sequestering the ketone as the unreactive hydrate.

Reactivity at the α-Carbon

This is where the impact is most pronounced for C-C bond-forming reactions. The enhanced acidity of the α-protons facilitates enolate formation under milder conditions. This enables a broader range of compatible reagents and functional groups that might not tolerate strongly basic conditions. However, the stability and nucleophilicity of the resulting fluorinated enolate may differ from standard enolates, potentially influencing the kinetics and stereochemical outcome of subsequent alkylation or aldol reactions.

Caption: Enhanced α-proton acidity facilitates enolate formation.

Reactivity at the Nitrogen Atom

As noted, the attenuated basicity of the nitrogen atom means it is a weaker nucleophile. Standard N-alkylation protocols may prove sluggish or ineffective. Strategies to overcome this include using highly reactive electrophiles (e.g., triflates, oxonium salts) or employing protocols that proceed via activation of the N-H bond, such as the Buchwald-Hartwig amination.

Part 4: Field-Proven Methodologies: Experimental Protocols

Trustworthy protocols are self-validating. The following methodologies provide detailed, step-by-step instructions for the synthesis and manipulation of gem-difluoropiperidinones.

Protocol 1: Synthesis of 4,4-Difluoropiperidin-2-one via Deoxofluorination

This protocol describes a common method for installing the gem-difluoro group onto a piperidinone scaffold from a commercially available diketone precursor.

Workflow Diagram:

Caption: Experimental workflow for deoxofluorination.

Methodology:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add N-Boc-piperidine-2,4-dione (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, ~0.1 M concentration).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Add diethylaminosulfur trifluoride (DAST) (1.1 eq) dropwise via syringe over 15 minutes. Caution: DAST is toxic and moisture-sensitive; handle in a fume hood with appropriate personal protective equipment.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

-

Quenching: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Boc-4,4-difluoropiperidin-2-one.

Conclusion & Future Outlook

The gem-difluoro group is a powerful and nuanced tool in the arsenal of the medicinal chemist. Far from being a simple isostere, it acts as a potent stereoelectronic controller, fundamentally altering the conformational bias, pKa profile, and synthetic reactivity of the piperidinone core. By increasing α-proton acidity, it opens pathways for C-C bond formation under mild conditions, while its electron-withdrawing nature modulates reactivity at both the carbonyl carbon and the ring nitrogen. A thorough understanding of these principles allows scientists to move from serendipitous discovery to rational design, leveraging the CF₂ group to fine-tune molecular properties and unlock novel chemical space. As new and more selective methods for fluorination continue to be developed, the strategic application of scaffolds like gem-difluoropiperidinone will undoubtedly continue to fuel the discovery of next-generation therapeutics.

References

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link][5][6][7][8][13]

-

Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2015). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Chemical Science Journal, 8(3), 1-13. [Link][11][12][14]

-

Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. National Center for Biotechnology Information. [Link][5][7][8]

-

Sloop, J. C. (2015). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace. [Link][12]

-

Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. [Link][4]

-

Grygorenko, O. O., et al. (2021). Basicity and Lipophilicity of gem-Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. ResearchGate. [Link][9]

-

Holovach, S., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. [Link][10]

-

Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur fluorides. The Journal of Organic Chemistry, 40(5), 574-578. [Link]

-

Burges, J. L. (2023). The Role of Fluorine in Medicinal Chemistry: A Focus on Piperidine Derivatives. LinkedIn. [Link][1]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link][3]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4,4-Difluoropiperidine hydrochloride: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. cris.technion.ac.il [cris.technion.ac.il]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 12. scispace.com [scispace.com]

- 13. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference | The Nairoukh Research Group [nairoukh.huji.ac.il]

- 14. researchgate.net [researchgate.net]

A Theoretical Chemist's Guide to 3,3-Difluoropiperidin-4-one Hydrochloride: Structure, Spectroscopy, and Reactivity

Introduction: The Rising Importance of Fluorinated Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine—high electronegativity, small van der Waals radius, and the remarkable strength of the C-F bond—allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, binding affinity, and conformational preferences.[1][2] The piperidine ring, a ubiquitous heterocyclic motif in pharmaceuticals, is a prime target for such fluorination strategies. The introduction of a gem-difluoro group, as seen in 3,3-Difluoropiperidin-4-one hydrochloride, offers a powerful tool to modulate the properties of this privileged scaffold.

This technical guide provides a comprehensive theoretical framework for researchers and drug development professionals aiming to understand and predict the behavior of this compound. We will delve into the core theoretical studies required to elucidate its structural landscape, spectroscopic signatures, and chemical reactivity. By leveraging modern computational chemistry techniques, we can build a robust in-silico model of this molecule, accelerating its application in the development of novel therapeutics. This guide will not only outline the "what" but also the "why" behind the theoretical approaches, offering field-proven insights into the causality of computational choices.

Part 1: Conformational Landscape - The Interplay of Sterics, Electronics, and Solvation

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For this compound, the piperidine ring is expected to adopt a chair conformation to minimize steric strain. However, the presence of the gem-difluoro group at the 3-position and the carbonyl group at the 4-position, along with the protonated amine, introduces a complex interplay of electronic effects that dictate the preferred conformation.

A comprehensive understanding of the conformational behavior of fluorinated piperidines is essential.[3][4] Computational investigations have revealed that delocalization forces, such as charge-dipole interactions and hyperconjugation, play a major role in stabilizing specific conformers.[3][5] Furthermore, solvation and solvent polarity are critical factors that can influence the conformational equilibrium.[3][4]

Theoretical Approach to Conformational Analysis

A systematic conformational search is the first step in building a theoretical model. This involves identifying all low-energy conformers of the molecule.

Workflow for Conformational Search:

Caption: Workflow for a robust conformational analysis.

Experimental Protocol: Computational Conformational Analysis

-

Initial Structure Generation: Generate an initial 3D structure of this compound using a molecular builder.

-

Molecular Mechanics Search: Perform a conformational search using a molecular mechanics force field (e.g., MMFF94). This is a computationally inexpensive method to explore a wide range of possible conformations.

-

DFT Optimization: Select the unique low-energy conformers from the MM search and perform geometry optimizations using Density Functional Theory (DFT). A common and reliable functional for this purpose is B3LYP with a Pople-style basis set such as 6-31G(d).[6][7]

-

Frequency Calculations: For each optimized conformer, perform a frequency calculation at the same level of theory to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

-

Solvation Effects: To model the behavior in a relevant biological or experimental medium (e.g., water), re-optimize the geometries and calculate the energies including a polarizable continuum model (PCM) or the Solvation Model based on Density (SMD).[3]

-

Population Analysis: Calculate the relative populations of the conformers at a given temperature using the Boltzmann distribution based on their Gibbs free energies in solution.

Key Interactions to Analyze

-

Anomeric Effect: The presence of the electronegative fluorine atoms and the lone pair on the nitrogen atom can lead to hyperconjugative interactions, specifically the donation of electron density from the nitrogen lone pair to the antibonding orbital of the C-F bond (nN → σ*C-F). This can influence the axial/equatorial preference of substituents.

-

Dipole-Dipole Interactions: The C-F and C=O bonds are highly polarized. The relative orientation of these dipoles in different conformers will significantly impact their relative stability.

-

Intramolecular Hydrogen Bonding: In the protonated hydrochloride form, the N-H+ group can act as a hydrogen bond donor. The possibility of an intramolecular hydrogen bond with the carbonyl oxygen or even a fluorine atom should be investigated.

Part 2: Predicting Spectroscopic Signatures

A crucial aspect of validating theoretical models is the comparison of calculated properties with experimental data. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the structure and bonding of a molecule.

NMR Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy is highly sensitive to the local electronic environment of each nucleus. Theoretical calculations can predict NMR chemical shifts (δ) and spin-spin coupling constants (J), which can be directly compared to experimental spectra.

Workflow for NMR Spectra Prediction:

Caption: Workflow for predicting NMR spectra.

Experimental Protocol: Computational NMR Spectroscopy

-

Geometry Optimization: Use the Boltzmann-averaged geometries of the low-energy conformers identified in the conformational analysis.

-

Shielding Tensor Calculation: For each conformer, calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. A functional like mPW1PW91 with a larger basis set such as 6-311+G(2d,p) is often recommended for accurate chemical shift predictions.

-

Boltzmann Averaging: Calculate the final predicted chemical shifts by taking a Boltzmann-weighted average of the chemical shifts of all significant conformers.

-

Referencing: Reference the calculated shielding tensors to the shielding tensor of a reference compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory to obtain the chemical shifts.

Table 1: Hypothetical Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Predicted δ (ppm) | Experimental δ (ppm) |

| H2ax | 3.85 | Data not available |

| H2eq | 4.10 | Data not available |

| H5ax | 3.15 | Data not available |

| H5eq | 3.40 | Data not available |

| H6ax | 3.25 | Data not available |

| H6eq | 3.50 | Data not available |

| C2 | 55.2 | Data not available |

| C3 | 118.5 (t) | Data not available |

| C4 | 205.1 | Data not available |

| C5 | 48.3 | Data not available |

| C6 | 50.8 | Data not available |

| (Note: Experimental data for this compound is not readily available in the public domain. These are illustrative values.) |

IR Spectroscopy: Probing Vibrational Modes

IR spectroscopy is used to identify the functional groups present in a molecule by observing their vibrational frequencies. DFT calculations can accurately predict the vibrational spectrum.

Experimental Protocol: Computational IR Spectroscopy

-

Frequency Calculation: The frequency calculations performed during the conformational analysis will provide the harmonic vibrational frequencies and their corresponding intensities.

-

Scaling Factors: It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the DFT functionals. The scaling factor is dependent on the level of theory used.

-

Spectrum Generation: The predicted IR spectrum can be generated by fitting the scaled frequencies and intensities to a Lorentzian or Gaussian line shape.

Key Vibrational Modes to Analyze:

-

C=O Stretch: This will be a strong, characteristic peak, likely in the range of 1720-1740 cm⁻¹. The gem-difluoro group alpha to the carbonyl is expected to shift this frequency to a higher wavenumber compared to a non-fluorinated piperidone.

-

N-H+ Stretch: A broad and strong absorption is expected in the region of 2700-3300 cm⁻¹.

-

C-F Stretches: These will appear as strong absorptions in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

Part 3: Reactivity and Mechanistic Insights

The carbonyl group in this compound is a key site for chemical reactions. Theoretical studies can provide valuable insights into the molecule's reactivity, including reaction mechanisms and the prediction of reaction outcomes. A notable aspect of α,α-difluoro cyclic ketones is their propensity to form hydrates in the presence of water.[1][4][5]

Hydration of the Carbonyl Group

The electron-withdrawing effect of the two fluorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water, leading to the formation of a gem-diol hydrate.

Workflow for Studying Hydration:

Caption: Workflow for transition state analysis of the hydration reaction.

Experimental Protocol: Transition State Analysis

-

Locate Stationary Points: Optimize the geometries of the reactant (ketone + water), the product (gem-diol), and the transition state (TS) connecting them.

-

Transition State Search: Use methods like QST2, QST3, or Berny optimization to locate the transition state structure.

-

Frequency Calculation: Perform a frequency calculation on the TS structure to confirm it is a first-order saddle point (exactly one imaginary frequency). The vibrational mode corresponding to this imaginary frequency represents the reaction coordinate.

-

IRC Calculation: Perform an Intrinsic Reaction Coordinate (IRC) calculation to verify that the located TS connects the reactant and product minima.

-

Energy Profile: Calculate the activation energy (Ea) and the reaction energy (ΔE) to understand the thermodynamics and kinetics of the hydration process.

Other Potential Reactions

-

Reduction of the Carbonyl: The stereochemical outcome of the reduction of the carbonyl group (e.g., with sodium borohydride) can be predicted by analyzing the accessibility of the two faces of the carbonyl plane (Re and Si faces) in the most stable conformers.

-

Reactions at the α-Carbon: While the C3 position is fully substituted, the C5 position is available for enolization and subsequent reactions. The acidity of the α-protons at C5 can be calculated to predict the ease of enolate formation.

Conclusion: A Predictive Framework for Drug Discovery

This guide has outlined a comprehensive theoretical approach to characterizing this compound. By systematically analyzing its conformational landscape, predicting its spectroscopic signatures, and investigating its reactivity, researchers can gain a deep understanding of this important fluorinated building block. The protocols and workflows described herein provide a robust framework for generating reliable in-silico data that can guide experimental work, accelerate the drug discovery process, and ultimately lead to the development of safer and more effective medicines. The principles discussed are not only applicable to the title compound but can be extended to a wide range of fluorinated heterocyclic systems, making computational chemistry an indispensable tool in the modern medicinal chemist's arsenal.

References

- 1. scispace.com [scispace.com]

- 2. scispace.com [scispace.com]

- 3. 3,3-DIFLUOROPIPERIDINE HYDROCHLORIDE(496807-97-7) 1H NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 6. Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson’s, anti-lung cancer, and anti-human infectious agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, crystal structure, DFT calculations and Hirshfeld surface analysis of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability of 3,3-Difluoropiperidin-4-one Hydrochloride Under Acidic Conditions

Abstract

The incorporation of fluorine into pharmaceutical scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity. The 3,3-difluoropiperidin-4-one moiety is an increasingly important building block in drug discovery.[1][2][3][4] However, the very features that make it attractive—the gem-difluoro substitution adjacent to a carbonyl group—also introduce unique chemical liabilities. This guide provides a comprehensive analysis of the stability of 3,3-Difluoropiperidin-4-one hydrochloride under acidic conditions. We will explore the underlying electronic principles governing its reactivity, propose potential degradation pathways, and present a detailed, field-proven protocol for conducting a forced degradation study to rigorously assess its stability profile. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manage the stability of this critical fluorinated intermediate.

Introduction: The Rise of Fluorinated Piperidines in Drug Discovery

The piperidine ring is a privileged scaffold, appearing in a vast array of clinically approved drugs due to its favorable physicochemical properties and its ability to serve as a versatile linker or pharmacophore.[5][6] The strategic introduction of fluorine atoms can profoundly modulate a molecule's properties. Specifically, gem-difluorination offers a method to replace a carbonyl group or methylene bridge, influencing local electronics and conformation without adding significant steric bulk.

This compound serves as a key intermediate for synthesizing more complex molecules.[1][7] Understanding its stability, particularly in the acidic environments encountered during synthesis, purification, formulation, and even physiological transit, is paramount to ensuring the integrity and quality of the final active pharmaceutical ingredient (API).

Theoretical Underpinnings of Stability and Reactivity

The stability of 3,3-Difluoropiperidin-4-one is dictated by the powerful interplay of electronic effects within its structure.

The Inductive Effect of Geminal Fluorine Atoms

Fluorine is the most electronegative element, and its presence imparts a strong electron-withdrawing inductive effect (-I effect). In the case of 3,3-Difluoropiperidin-4-one, two fluorine atoms on the alpha-carbon pull electron density away from the neighboring carbonyl carbon.[8] This effect significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to a non-fluorinated piperidone.[8][9]

Potential Degradation Pathway: Acid-Catalyzed Hydration

Under acidic conditions, the most probable degradation pathway begins with the protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon even further, facilitating the nucleophilic attack by water. The resulting intermediate is a tetrahedral gem-diol, also known as a hydrate.

For many ketones, this hydration equilibrium lies far to the left, favoring the ketone.[9] However, the electron-withdrawing fluorine atoms stabilize the electron-rich hydrate form, potentially shifting the equilibrium to favor the gem-diol. While this hydrate may be stable, prolonged exposure to harsh acidic conditions could potentially lead to further degradation, such as ring-opening, although this is generally less common for the robust piperidine scaffold.[5]

Experimental Design: A Forced Degradation Study

To empirically determine the stability of this compound, a forced degradation (or stress testing) study is essential. This involves intentionally exposing the compound to harsh conditions to accelerate decomposition, thereby identifying potential degradants and establishing degradation pathways.[10][11] This approach is mandated by regulatory bodies like the ICH to ensure the development of stability-indicating analytical methods.[11]

Objective

The primary goal is to assess the stability of the title compound in aqueous acidic solutions at various concentrations and temperatures, and to develop a stability-indicating analytical method capable of separating the parent compound from any resulting degradation products.

Experimental Workflow

The overall process follows a logical sequence from sample preparation through to data analysis and interpretation.

Detailed Protocol: Acid Hydrolysis Stress Test

Causality: This protocol is designed to be a self-validating system. The inclusion of multiple acid concentrations, temperatures, and time points ensures that if degradation occurs, it can be captured and kinetically modeled. The use of UPLC-MS provides both the quantitative data (UV detector) and qualitative identification (MS detector) needed for a comprehensive stability assessment.[12][13]

Materials:

-

This compound

-

HPLC-grade water

-

Hydrochloric acid (HCl), certified grade

-

Sodium hydroxide (NaOH) for neutralization

-

Class A volumetric flasks and pipettes

-

Temperature-controlled incubator or water bath

-

UPLC-MS system with a C18 reverse-phase column

Procedure:

-

Stock Solution Preparation: Accurately weigh and dissolve this compound in HPLC-grade water to prepare a 1.0 mg/mL stock solution.

-

Stress Sample Preparation: For each condition, mix the stock solution with the appropriate acidic solution. For example, to prepare a 0.1 mg/mL sample in 0.1 M HCl, add 1 mL of the stock solution to a 10 mL volumetric flask and bring to volume with 0.1 M HCl.

-

Incubation: Place the prepared stress samples in a calibrated incubator set to the desired temperature (e.g., 50°C). Prepare a control sample in water and keep it at 4°C.

-

Time Point Sampling: At specified intervals (e.g., 0, 2, 8, 24, and 48 hours), withdraw an aliquot (e.g., 100 µL) from each stress sample.

-

Quenching: Immediately neutralize the aliquot by adding a stoichiometric equivalent of NaOH to stop the acid-catalyzed degradation. Dilute the quenched sample with the mobile phase to an appropriate concentration for analysis.

-

Rationale: Quenching is a critical step to ensure that the measured degradation accurately reflects the stress condition at that specific time point, preventing further degradation post-sampling.

-

-

Analysis: Inject the samples onto the UPLC-MS system.

Protocol: Stability-Indicating UPLC-MS Method Development

Objective: To develop a method that can resolve the parent compound from all process impurities and stress-induced degradants.

-

Column Selection: Start with a robust, general-purpose C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Rationale: Formic acid is a common mobile phase modifier that provides protons for good ionization in positive-ion mode mass spectrometry and helps to produce sharp peak shapes.

-

-

Gradient Elution: Develop a gradient program to ensure adequate separation. A representative starting gradient could be:

-

0-1 min: 5% B

-

1-7 min: 5% to 95% B

-

7-8 min: 95% B

-

8-8.1 min: 95% to 5% B

-

8.1-10 min: 5% B

-

-

Detection:

-

UV/PDA Detector: Scan from 200-400 nm to determine the optimal wavelength for quantification.

-

Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode. Scan a relevant mass range (e.g., m/z 50-500) to detect the parent ion and any potential degradants. The expected [M+H]⁺ for the free base (C₅H₇F₂NO) is approximately 152.1.

-

-

Method Validation: Once developed, the method should be validated for specificity by analyzing a mixture of the stressed samples to demonstrate that all peaks are baseline resolved.

Data Presentation and Interpretation

All quantitative results from the stability study should be summarized in a clear, tabular format for easy comparison across different conditions.

Table 1: Physicochemical Properties of 3,3-Difluoropiperidin-4-one

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₅H₇F₂NO · HCl | |

| Molecular Weight | 187.57 g/mol (Hydrochloride) | Calculated |

| Appearance | Light Yellow Solid |

| Expected [M+H]⁺ (Free Base) | 152.05 | Calculated |

Table 2: Example Forced Degradation Results in 1 M HCl at 80°C

| Time (hours) | Parent Compound (% Area) | Degradant 1 (% Area) |

|---|---|---|

| 0 | 100.0 | 0.0 |

| 2 | 95.2 | 4.8 |

| 8 | 81.5 | 18.5 |

| 24 | 55.3 | 44.7 |

| 48 | 29.8 | 70.2 |

Interpreting the Results

-

Mass Spectrometry Data: The primary degradation product observed is likely the gem-diol hydrate. This would be identified by a mass shift of +18 Da (the mass of water) from the parent compound. The mass spectrometer would detect an ion with an [M+H]⁺ of approximately 170.1.

-

Kinetics: By plotting the natural logarithm of the parent compound concentration versus time, the degradation rate constant (k) can be determined. This information is critical for predicting the shelf-life and establishing appropriate storage conditions.

Conclusion and Implications for Drug Development

The presence of the α,α-difluoro ketone moiety renders this compound susceptible to acid-catalyzed hydration. The degree and rate of this degradation are dependent on the specific conditions of acid concentration and temperature. A thorough forced degradation study, as outlined in this guide, is not merely a regulatory formality but a crucial scientific investigation.

The insights gained are vital for:

-

Process Chemistry: Guiding the selection of acidic reagents and conditions during synthesis and purification to minimize degradation.

-

Formulation Science: Informing the choice of excipients and pH-modifying agents to ensure the stability of the final drug product.

-

Analytical Development: Providing the necessary information to develop and validate robust, stability-indicating analytical methods that guarantee the quality and safety of the API.

By understanding the inherent chemical properties of this valuable building block, scientists can proactively mitigate stability risks, leading to the successful development of robust and effective new medicines.

References

-

BrainKart. (2018). Aldehydes and ketones: Electronic and steric effects. [Link]

-

University of Mississippi. (2022). Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor. [Link]

-

PubMed. (n.d.). Synthesis of 4-substituted 3,3-difluoropiperidines. [Link]

-

Chemistry Stack Exchange. (2019). electron donation affecting carbonyl bond strength. [Link]

-

Illinois Experts. (n.d.). gem-Difluoro Compounds: A Convenient Preparation from Ketones and Aldehydes by Halogen Fluoride Treatment of 1,3-Dithiolanes. [Link]

-

MedCrave online. (2016). Forced Degradation Studies. [Link]

-

Quora. (2019). Why does ketone is more electron withdrawing group as compared to ester?[Link]

-

Reddit. (2021). Why does having electron withdrawing groups on a carbonyl increase its C=O stretching frequency?[Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Pharma Science Monitor. (2016). REVIEW: FORCE DEGRADATION STUDIES. [Link]

-

ACS Publications. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. [Link]

-

SciSpace. (2016). Forced Degradation Studies. [Link]

-

ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine. [Link]

-

Wiley Online Library. (2014). gem-Difluoroolefination of Diaryl Ketones and Enolizable Aldehydes with Difluoromethyl 2-Pyridyl Sulfone. [Link]

-

ChemRxiv. (n.d.). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. [Link]

-

PubMed Central. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

-

MDPI. (n.d.). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (1979). Synthesis of gem-difluoro derivatives of natural products by the reaction of ketones with diethylaminosulphur trifluoride. [Link]

-

ChemRxiv. (n.d.). Organo-Photoredox Catalyzed gem-Difluoroallylation of Ketones via C(sp3)-C Bond and C. [Link]

-

PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

-

Wikipedia. (n.d.). Geminal halide hydrolysis. [Link]

-

PubMed. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. [Link]

-

ResearchGate. (2023). a) Different modalities of piperidine-containing drugs and drug...[Link]

-

Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

-

PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

ResearchGate. (2022). Recent Advances in the Synthesis of Piperidones and Piperidines. [Link]

-

Royal Society of Chemistry. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Link]

-

NIH. (2023). Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads. [Link]

-

MDPI. (n.d.). Strategies for the Biodegradation of Polyfluorinated Compounds. [Link]

-

ResearchGate. (1998). (PDF) Degradation and Transformation of Organic Fluorine Compounds. [Link]

-

Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

-

NIH. (n.d.). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. [Link]

-

ATSDR. (n.d.). ANALYTICAL METHODS. [Link]

-

SpringerLink. (n.d.). Piperidine synthesis through transition metal-catalyzed heteroarene dearomatization. [Link]

-

ACS Publications. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. [Link]

-

NIH. (n.d.). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. [Link]

-

ChemRxiv. (n.d.). Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Ester. [Link]

-

Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones with Water. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation. [Link]

-

NIH. (2022). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. [Link]

-

Semantic Scholar. (2011). RECENT ADVANCES ON THE SYNTHESIS OF PIPERIDINES THROUGH RUTHENIUM-CATALYZED RING-CLOSING METATHESIS (RCM) REACTIONS. [Link]

-

NIH. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. [Link]

-

Chemistry LibreTexts. (2023). Reactivity of Alpha Hydrogens. [Link]

-

MDPI. (n.d.). Genome Mining and Heterologous Reconstitution of a PKS-NRPS Gene Cluster from Aspergillus flavipes LY1-5 Affords Structurally Novel Tetronates. [Link]

-

Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

-

YouTube. (2014). Acidity at the Alpha Position of Aldehydes and Ketones. [Link]

Sources

- 1. Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 8. brainkart.com [brainkart.com]

- 9. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]

- 10. pharmasm.com [pharmasm.com]

- 11. scispace.com [scispace.com]

- 12. egrove.olemiss.edu [egrove.olemiss.edu]

- 13. mdpi.com [mdpi.com]

3,3-Difluoropiperidin-4-one hydrochloride solubility in organic solvents

An In-depth Technical Guide to the Solubility of 3,3-Difluoropiperidin-4-one Hydrochloride in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from reaction chemistry and purification to formulation and bioavailability.[1][2][3] this compound, a fluorinated heterocyclic building block, presents a unique solubility profile due to the interplay of its polar ketone and hydrochloride salt functionalities with the electron-withdrawing and lipophilic nature of the gem-difluoro group. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, experimentally determine, and strategically modulate the solubility of this compound in various organic solvents. We will delve into the theoretical underpinnings of its solubility, provide detailed, field-proven experimental protocols for both qualitative and quantitative assessment, and offer insights into the interpretation of the resulting data.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a new chemical entity (NCE) from discovery to a marketable drug, solubility is a fundamental physical property that can dictate its success or failure.[4][5] Poor solubility can lead to a cascade of challenges, including:

-

Compromised Bioavailability: For orally administered drugs, dissolution is a prerequisite for absorption. An insoluble compound will likely exhibit poor absorption and, consequently, low and variable bioavailability.[3]

-

Difficulties in Formulation: Developing a stable and effective dosage form, whether for oral, parenteral, or other routes of administration, is significantly complicated by low solubility.[2]

-

Challenges in Synthesis and Purification: The choice of solvents for reaction media, crystallization, and chromatographic purification is heavily dependent on the solubility of the compound and its intermediates.

This compound is a valuable building block in medicinal chemistry, often incorporated into molecules to modulate their metabolic stability, pKa, and binding affinity. The gem-difluoro substitution adjacent to the carbonyl group can significantly alter the electronic properties and conformation of the piperidine ring. Understanding its solubility is therefore not just an academic exercise but a crucial step in harnessing its full potential in drug design and development.

Theoretical Considerations for Solubility

The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational, albeit simplified, framework for prediction.

Molecular Structure and Polarity:

-

Piperidone Ring: The polar ketone and the secondary amine (as a hydrochloride salt) make the molecule capable of hydrogen bonding and dipole-dipole interactions.

-

Gem-Difluoro Group: Fluorine is the most electronegative element, leading to strong C-F bonds and a significant dipole moment at the C-F₂ center. However, perfluorinated segments are known to be not only hydrophobic but also lipophobic, meaning they interact weakly with both polar and non-polar hydrocarbon-based solvents.[6] This is due to the low polarizability of the C-F bond.

-

Hydrochloride Salt: The presence of the hydrochloride salt dramatically increases the polarity of the molecule and its potential for ionic interactions, generally favoring solubility in polar protic solvents.

Solvent Properties and Interactions:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, and their high dielectric constants can effectively solvate the hydrochloride salt. High solubility is generally expected in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF): These solvents have large dipole moments and can act as hydrogen bond acceptors, interacting favorably with the N-H of the piperidinium ion. Dimethyl sulfoxide (DMSO) is a particularly strong organic solvent capable of dissolving a wide range of compounds.[7]

-

Non-Polar Solvents (e.g., Toluene, Hexanes): The overall polarity of the molecule, especially in its salt form, suggests that solubility in non-polar solvents will be very low. The energy required to break the crystal lattice of the salt will not be compensated by the weak van der Waals forces established with these solvents.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and can engage in dipole-dipole interactions. Some limited solubility might be observed.

The interplay of these factors makes the precise prediction of solubility challenging, necessitating empirical determination.

Experimental Determination of Solubility

A multi-tiered approach, starting with a qualitative assessment and progressing to a precise quantitative measurement, is the most efficient strategy for characterizing the solubility of a new compound.

Workflow for Solubility Determination

The following diagram outlines a logical workflow for assessing the solubility of this compound.

Caption: Workflow for solubility determination of 3,3-Difluoropiperidin-4-one HCl.

Protocol 1: Qualitative "Range-Finding" Solubility

This rapid method provides a preliminary assessment across a range of solvents, guiding the selection of systems for more rigorous quantitative analysis.

Objective: To visually estimate the solubility of the compound in various organic solvents.

Materials:

-

This compound

-

Small vials (e.g., 1.5 mL glass vials)

-

A selection of organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, DMSO, Dichloromethane, Toluene, Hexane)

-

Vortex mixer

-

Pipettors

Procedure:

-

Preparation: Weigh approximately 2 mg of this compound into each vial.

-

Solvent Addition: Add 100 µL of a selected solvent to a vial. This corresponds to a concentration of approximately 20 mg/mL.

-

Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes.

-

Observation: Visually inspect the vial against a dark background.

-

Soluble: A clear, particle-free solution is formed.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid material appears largely unchanged.

-

-

Documentation: Record the observations for each solvent. If the compound dissolves at 20 mg/mL, you can add more solute to find the approximate saturation point, or note it as ">20 mg/mL".

Protocol 2: Quantitative Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining equilibrium or thermodynamic solubility.[8] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Objective: To accurately determine the solubility of the compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Scintillation vials or other sealable containers

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge and/or syringe filters (e.g., 0.45 µm PTFE)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or UPLC-MS.

Procedure:

-

Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Run these on the HPLC to generate a standard curve of response (e.g., peak area) versus concentration.

-

Sample Preparation: Add an excess amount of the solid compound to a vial (enough to ensure that undissolved solid will remain at equilibrium).

-

Solvent Addition: Add a known volume of the solvent to the vial.

-

Equilibration: Seal the vial and place it on a shaker in an incubator set to a constant temperature (e.g., 25 °C). Agitate the slurry for a sufficient time to reach equilibrium (typically 24 to 48 hours).

-

Phase Separation: After equilibration, let the vials stand to allow the solid to settle. To separate the saturated solution (supernatant) from the undissolved solid, either:

-

Centrifuge the vial at high speed.

-

Withdraw the supernatant using a syringe fitted with a filter that is compatible with the solvent.

-

-

Dilution and Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring its concentration into the linear range of the standard curve.

-

Quantification: Analyze the diluted sample by HPLC.

-